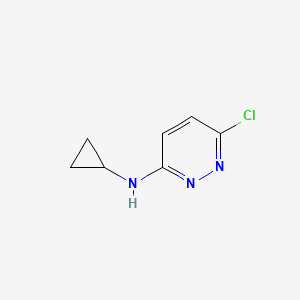

6-chloro-N-cyclopropylpyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-N-cyclopropylpyridazin-3-amine is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 6-chloro-N-cyclopropylpyridazin-3-amine is represented by the formula C7H8ClN3 . More detailed structural analysis or visualization is not provided in the search results.Applications De Recherche Scientifique

Photophysical Properties and Quenching Behavior

A study by Schneider et al. (2009) explored the photophysical properties and quenching behavior of cyclometalated complexes, which are relevant to the field of photochemistry and could have implications for the understanding of compounds like 6-chloro-N-cyclopropylpyridazin-3-amine (Schneider et al., 2009).

Anticancer Potential

Research by Won and Park (2010) focused on synthesizing new aminopyridazines, related to 6-chloro-N-cyclopropylpyridazin-3-amine, to develop potential anticancer agents. Their findings indicated antiproliferative activities against various cancer cell lines, suggesting the potential of such compounds in chemotherapy (Won & Park, 2010).

Chemical Synthesis Methods

A study by Rykowski et al. (2000) described a new route for functionalizing 3-aminopyridazines via an ANRORC mechanism. This research contributes to the broader understanding of chemical synthesis methods that could be applied to compounds like 6-chloro-N-cyclopropylpyridazin-3-amine (Rykowski et al., 2000).

Microwave Irradiation in Synthesis

Dolzhenko et al. (2021) developed a new method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. This method could be relevant for the efficient synthesis of compounds like 6-chloro-N-cyclopropylpyridazin-3-amine (Dolzhenko et al., 2021).

Mannich Base Synthesis for Anticancer Activities

Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound similar to 6-chloro-N-cyclopropylpyridazin-3-amine. They evaluated these for anticancer activities, providing insights into the potential therapeutic applications of such compounds (Demirci & Demirbas, 2019).

Antiphoto-Oxidative Stability in Materials Science

Xue-chuan (2003) explored the antiphoto-oxidative stability effects of certain compounds, which is relevant for understanding the stability of 6-chloro-N-cyclopropylpyridazin-3-amine under various conditions (Xue-chuan, 2003).

Pd-Catalyzed Amination for Complex Preparation

Johansson (2006) discussed the palladium-catalyzed amination of chloro-terpyridine, which can be relevant for the preparation of amine-containing complexes related to 6-chloro-N-cyclopropylpyridazin-3-amine (Johansson, 2006).

2-Aminopyridines in Bioactive Compounds

Bolliger et al. (2011) focused on the synthesis of 2-aminopyridines, which are structurally related to 6-chloro-N-cyclopropylpyridazin-3-amine. This research is significant in understanding the role of such compounds in bioactive natural products and medicinal compounds (Bolliger et al., 2011).

Cytotoxic Activity of Novel Compounds

Abdel-Hakeem (2010) prepared several triazenopyrazolopyridines, examining their in vitro cytotoxic activity on various cell lines. This study contributes to the understanding of the cytotoxic potential of compounds similar to 6-chloro-N-cyclopropylpyridazin-3-amine (Abdel-Hakeem, 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-N-cyclopropylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFZCCNIZKJPEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649233 |

Source

|

| Record name | 6-Chloro-N-cyclopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-cyclopropylpyridazin-3-amine | |

CAS RN |

941294-45-7 |

Source

|

| Record name | 6-Chloro-N-cyclopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370497.png)

![3-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370498.png)

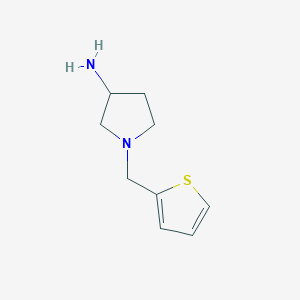

![1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370499.png)

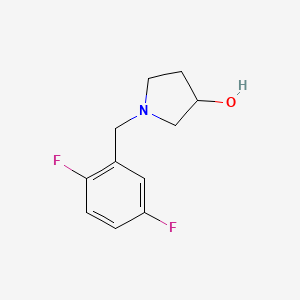

![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370504.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1370507.png)

![1-[(2,4-Dimethylphenyl)methyl]piperidin-4-ol](/img/structure/B1370508.png)

![1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370512.png)

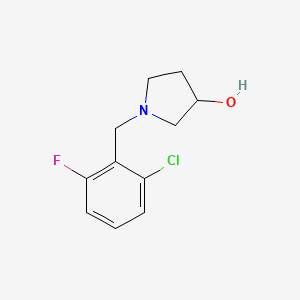

![1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370513.png)